N,N-Bis(2-ethylhexyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-ethylhexyl)glycine: is an organic compound with the molecular formula C18H37NO2 It is a derivative of glycine, where the hydrogen atoms of the amino group are replaced by two 2-ethylhexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-ethylhexyl)glycine typically involves the reaction of glycine with 2-ethylhexyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the electrophilic carbon of 2-ethylhexyl bromide, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-ethylhexyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The compound can participate in substitution reactions where the 2-ethylhexyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents such as bromine or chlorine can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Scientific Research Applications
Chemistry: N,N-Bis(2-ethylhexyl)glycine is used as a ligand in coordination chemistry, where it forms complexes with metal ions. These complexes have applications in catalysis and material science.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used as an additive in lubricants and plasticizers. Its unique chemical properties enhance the performance of these materials.
Mechanism of Action
The mechanism of action of N,N-Bis(2-ethylhexyl)glycine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may disrupt bacterial cell membranes, leading to cell death.
Comparison with Similar Compounds
N,N-Bis(2-hydroxyethyl)glycine:
N,N-Bis(2-ethylhexyl)acetamide: This compound is used in lithium extraction processes.
Uniqueness: N,N-Bis(2-ethylhexyl)glycine is unique due to its specific structure, which imparts distinct chemical properties. Its long alkyl chains provide hydrophobic characteristics, making it suitable for applications in non-polar environments. Additionally, its ability to form stable complexes with metal ions sets it apart from other similar compounds.
Properties
CAS No. |
67332-78-9 |
---|---|
Molecular Formula |
C18H37NO2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
2-[bis(2-ethylhexyl)amino]acetic acid |
InChI |
InChI=1S/C18H37NO2/c1-5-9-11-16(7-3)13-19(15-18(20)21)14-17(8-4)12-10-6-2/h16-17H,5-15H2,1-4H3,(H,20,21) |
InChI Key |
PWTVLYMSNPZQFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.